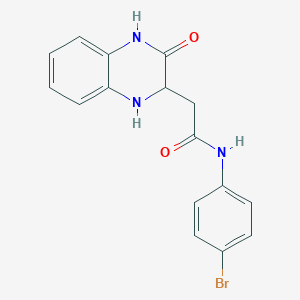
N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsant Activity
- Design and Synthesis as Anticonvulsants: A series of derivatives, including N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, were designed and synthesized for evaluation as anticonvulsant agents. Compounds in this series demonstrated significant anticonvulsant activities in experimental models (Ibrahim et al., 2013).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Applications: Some derivatives have been evaluated for their analgesic and anti-inflammatory activities. The bromophenyl azo derivative exhibited significant activity, comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).
Antibacterial and Antifungal Agents
- Synthesis for Antibacterial and Antifungal Activities: A group of compounds belonging to the this compound series were synthesized and showed potent antibacterial and antifungal activities. These activities were demonstrated against a range of bacterial and fungal strains (Kumar et al., 2013).
Antiproliferative Activities
- Evaluation in Cancer Cell Lines: Certain derivatives, including the N-(4-bromophenyl) variant, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Notably, one compound showed significant activity against nasopharyngeal carcinoma cell lines (I‐Li Chen et al., 2013).
Free Radical Scavenging Activity
- Antioxidant Mechanisms: A derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, has been reported to exhibit significant free radical scavenging activity. This study included in vitro methods and quantum chemistry calculations to understand its antioxidant mechanisms (Boudebbous et al., 2021).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQNXRCCTGRKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{3-nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406390.png)
![5-{2-nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406392.png)
![N-[4-(acetylamino)-8-fluoranthenyl]acetamide](/img/structure/B406393.png)
![Fluoreno[1,9-ab]phenazine](/img/structure/B406394.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406399.png)
![ethyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406402.png)
![ethyl 7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406403.png)
![Ethyl (2E)-7-methyl-2-(1-naphthylmethylene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B406404.png)
![ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406405.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406406.png)
![methyl 7-methyl-2-(1-naphthylmethylene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406408.png)
![ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406409.png)
![Ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406410.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,6-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406411.png)
